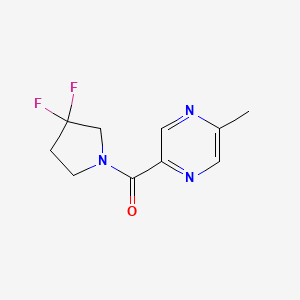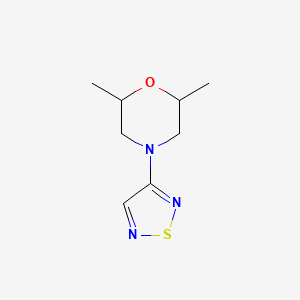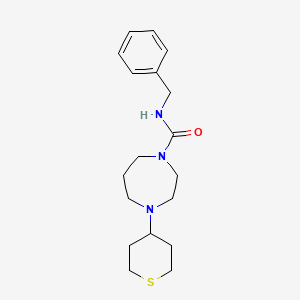![molecular formula C11H14N2OS2 B6428575 N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034292-16-3](/img/structure/B6428575.png)
N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene undergoes various reactions leading to substitution on the thiophene ring . These include nucleophilic, electrophilic and radical reactions .Applications De Recherche Scientifique
N-TMC has been studied for its potential applications in drug discovery and development. Due to its small size, it has been used as a scaffold for the synthesis of other small molecules that can be used as potential drugs. It has also been studied for its potential applications in biocatalysis and enzyme engineering, as well as in chemical biology and drug delivery.
Mécanisme D'action
N-TMC has been studied for its mechanism of action, which is thought to involve the binding of the molecule to specific proteins in the cell. This binding is thought to activate or inhibit the activity of the proteins, depending on the type of protein and the concentration of N-TMC. This mechanism of action is thought to be responsible for the biochemical and physiological effects of N-TMC.
Biochemical and Physiological Effects
N-TMC has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-TMC is able to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-TMC in laboratory experiments has several advantages. First, it is a small molecule, which makes it easy to synthesize and handle. Second, it is relatively stable, making it suitable for long-term storage. Third, it is non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to using N-TMC in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. Additionally, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
The future of N-TMC research is promising. Its potential applications in drug discovery and development, biocatalysis and enzyme engineering, and chemical biology and drug delivery are being explored. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore its potential applications in other areas, such as agriculture, biotechnology, and nanotechnology.
Méthodes De Synthèse
The synthesis of N-TMC is based on a multi-step synthesis process. The first step involves the reaction of thiophen-2-ylmethanol with ethyl chloroformate to form the intermediate compound of N-thiophen-2-ylmethyl-2-chloroformate. This intermediate is then reacted with 5-azabicyclo[2.2.1]heptane-5-carboxylic acid in the presence of a base to form N-TMC. The reaction is carried out in a polar solvent, such as acetonitrile, and the reaction temperature is maintained at room temperature. The reaction is complete after the reaction mixture is heated to reflux for 1 hour.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c14-11(12-5-9-2-1-3-15-9)13-6-10-4-8(13)7-16-10/h1-3,8,10H,4-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPVJRUQXFNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)


![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)